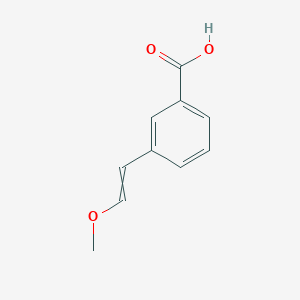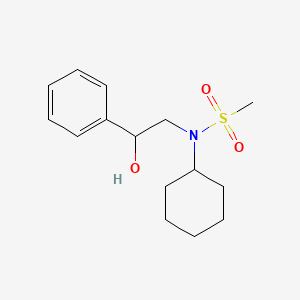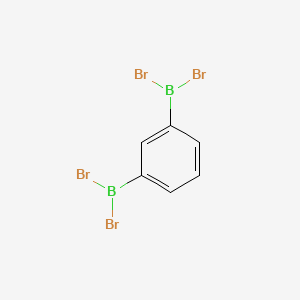
(1,3-Phenylene)bis(dibromoborane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(dibromoboryl)benzene is a chemical compound characterized by the presence of two dibromoboryl groups attached to a benzene ring at the 1 and 3 positions. This compound is of significant interest in the field of organoboron chemistry due to its unique structural and electronic properties. The presence of boron atoms in the molecule imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-bis(dibromoboryl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with boron tribromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron tribromide. The general reaction scheme is as follows:
C6H4(Br)2+2BBr3→C6H4(BBr2)2+2HBr
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1,3-bis(dibromoboryl)benzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(dibromoboryl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form boron-containing intermediates.
Coupling Reactions: It can participate in coupling reactions to form larger boron-containing molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
1,3-bis(dibromoboryl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex boron-containing molecules and polymers.
Biology: The compound is used in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-bis(dibromoboryl)benzene involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include:
Coordination Chemistry: The boron atoms can coordinate with electron-rich species, leading to the formation of stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, influencing the reactivity of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-bis(dibromoboryl)benzene
- 1,3,5-tris(dibromoboryl)benzene
- 4,4’-bis(dibromoboryl)biphenyl
Uniqueness
1,3-bis(dibromoboryl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its isomers and analogs. The position of the dibromoboryl groups influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
107134-82-7 |
|---|---|
Fórmula molecular |
C6H4B2Br4 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
dibromo-(3-dibromoboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |
Clave InChI |
NJKFLEYPVYPANO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)B(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


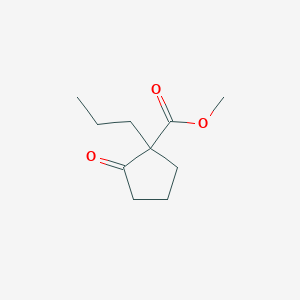
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

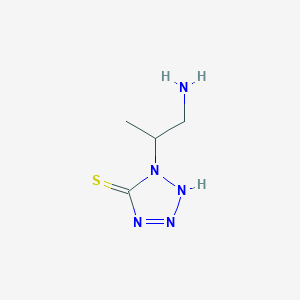
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

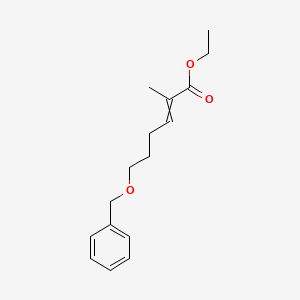
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
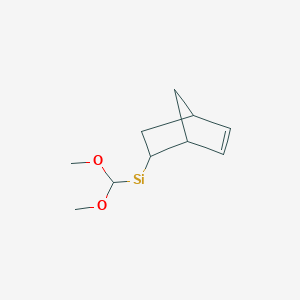
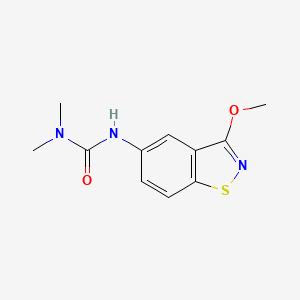
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
